BenchChemオンラインストアへようこそ!

CACN4 protein

electrophysiology voltage-gated calcium channels L-type isoform comparison

The CACN4 protein, officially designated as the voltage-dependent L-type calcium channel subunit alpha-1D (Cav1.3), encoded by the CACNA1D gene, is the pore-forming α1 subunit of L-type voltage-gated calcium channels (VGCCs). Originally cloned from human pancreatic β-cells and rat insulinoma cells (RINm5F), CACN4 is the neuroendocrine/beta-cell type L-type channel isoform, distinct from the cardiac Cav1.2 (α1C) isoform.

Molecular Formula C7H10O3
Molecular Weight 0
CAS No. 166872-16-8
Cat. No. B1171076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCACN4 protein
CAS166872-16-8
SynonymsCACN4 protein
Molecular FormulaC7H10O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CACN4 Protein (Cav1.3/α1D) Procurement Guide: Core Identity and Research Classification


The CACN4 protein, officially designated as the voltage-dependent L-type calcium channel subunit alpha-1D (Cav1.3), encoded by the CACNA1D gene, is the pore-forming α1 subunit of L-type voltage-gated calcium channels (VGCCs) [1]. Originally cloned from human pancreatic β-cells and rat insulinoma cells (RINm5F), CACN4 is the neuroendocrine/beta-cell type L-type channel isoform, distinct from the cardiac Cav1.2 (α1C) isoform [2]. Two major rat splice variants exist: rCACN4A (2203 amino acids) and rCACN4B (lacking 535 amino acids in the carboxyl-terminal region due to alternative splicing), both capable of forming functional VDCCs when co-expressed with the β2 subunit [1]. The CAS registry number 166872-16-8 corresponds specifically to the rat Cacna1d protein. Recombinant fragments of human CACNA1D are commercially available as PrEST antigens (e.g., Sigma-Aldrich APREST86476, >80% purity by SDS-PAGE, predicted MW ~34 kDa) for antibody validation and blocking applications .

Why CACN4/Cav1.3 Cannot Be Substituted by Generic L-Type Calcium Channel Tools


L-type calcium channels are not functionally interchangeable. Although Cav1.2 (CACNA1C) and Cav1.3 (CACNA1D/CACN4) are both dihydropyridine-sensitive L-type channels frequently co-expressed in cardiac, neuronal, and endocrine tissues, they exhibit fundamentally different biophysical properties and physiological coupling that preclude generic substitution [1]. Cav1.3 activates at significantly more negative membrane potentials (V0.5 ≈ –28 to –30 mV) compared to Cav1.2 (V0.5 ≈ –11 to –20 mV), enabling Cav1.3 to carry sustained inward current near resting potential [2]. Furthermore, Cav1.3 inactivates more slowly than Cav1.2, exhibits voltage-dependent facilitation (VDF) absent in Cav1.2, and shows markedly reduced sensitivity to the classical DHP antagonist nifedipine (IC50 289 nM vs. 101 nM) [3]. Most critically, Cav1.3 is preferentially coupled to glucose-stimulated insulin secretion in pancreatic β-cells—a function that Cav1.2 cannot compensate for—making isoform-specific targeting essential for metabolic research [4]. Substitution with generic L-type channel reagents (antibodies, inhibitors, or recombinant proteins directed at Cav1.2) will generate misleading results in any experimental system where these two isoforms are co-expressed.

CACN4 (Cav1.3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Activation Voltage: Cav1.3 Opens 16.7 mV More Negative than Cav1.2

The half-maximal activation voltage (V0.5) of human Cav1.3 (hCav1.3L) is −27.7 ± 0.3 mV, compared to −11.0 ± 0.2 mV for human Cav1.2, a difference of 16.7 mV more negative for Cav1.3 [1]. In a separate heterologous expression system with β3 and α2δ1 coexpression, Cav1.3 (long isoform) V1/2 activation was −30 ± 1.5 mV versus Cav1.2 at −20 ± 0.5 mV, a 10 mV more negative shift [2]. This lower activation threshold enables Cav1.3 to conduct substantial inward Ca2+ current at membrane potentials where Cav1.2 remains largely closed.

electrophysiology voltage-gated calcium channels L-type isoform comparison

DHP Sensitivity: Cav1.3 Is 2.9-Fold Less Sensitive to Nifedipine Than Cav1.2

Nifedipine blocks Cav1.3 with an IC50 of 289 nM versus 101 nM for Cav1.2, representing a 2.9-fold lower sensitivity for Cav1.3 [1]. On a log scale, Cav1.2 exhibits a log IC50 of −7.59 ± 0.03 (IC50 ≈ 25.7 nM) versus Cav1.3 (long isoform) at −6.54 ± 0.04 (IC50 ≈ 288 nM), an ~11.2-fold difference [2]. The molecular basis was mapped to two divergent residues: S1100 in the IIIS5-3P loop (Cav1.3) versus A in Cav1.2, and M1030 in IIIS5 (Cav1.3) versus V in Cav1.2. Substituting these residues reduced Cav1.3 IC50 from 289 nM to 42 nM [1]. At low, therapeutic concentrations of DHPs, Cav1.3 currents are largely preserved while Cav1.2 is substantially blocked.

pharmacology nifedipine dihydropyridine sensitivity Cav1.3 vs Cav1.2

Calciseptine Toxin Selectivity: Cav1.3 Is Completely Resistant to a Cav1.2-Selective Blocker

The black mamba toxin calciseptine (Cas) selectively blocks Cav1.2-mediated L-type calcium currents (ICaL) at concentrations that leave Cav1.3-mediated ICaL completely unaffected, both in native cardiac myocytes and in HEK-293T cells expressing recombinant channels [1]. Functionally, calciseptine potently inhibits cardiac contractility (Cav1.2-dependent) without altering sinoatrial node pacemaker activity (Cav1.3-dependent), confirming the in vivo isoform selectivity [1]. This is the only known pharmacological agent that cleanly discriminates between Cav1.2 and Cav1.3 in native tissue preparations where both isoforms are co-expressed.

ion channel pharmacology calciseptine Cav1.2-selective blocker isoform discrimination

Inactivation Kinetics: Cav1.3 Inactivates Markedly Slower Than Cav1.2, Enabling Sustained Current

Cav1.3 inactivates significantly more slowly than Cav1.2. Following a 5-second depolarizing pulse, hCav1.3L retains 35.6 ± 1.8% of peak current, while hCav1.3S (short isoform) retains only 17.0 ± 0.9%, and hCav1.2 shows substantially faster inactivation [1]. At strong depolarizations (+80 mV), Cav1.2 underwent significantly stronger inactivation than Cav1.3, and voltage-dependent facilitation (VDF) of Cav1.3 was evident during recovery from inactivation when Cav1.2 remained fully inactivated [2]. The voltage-dependent inactivation (VDI) kinetics of Cav1.3 were described as "much slower" than that of Cav1.2, with the C-terminal region of Cav1.3 identified as a key determinant of this slow inactivation [3].

biophysics voltage-dependent inactivation pacemaking L-type calcium current

Pancreatic β-Cell Coupling: Cav1.3 Is Preferentially Coupled to Glucose-Stimulated Insulin Secretion

In INS-1 pancreatic β-cells stably transfected with dihydropyridine-insensitive (DHPi) mutants, cells expressing Cav1.3/DHPi maintained glucose- and KCl-stimulated insulin secretion in the presence of DHPs, whereas cells expressing Cav1.2/DHPi demonstrated DHP resistance only for KCl-induced secretion but not for glucose-stimulated insulin secretion (GSIS) [1]. Furthermore, disruption of the Cav1.3 II-III intracellular loop (Cav1.3/II-III cells) completely inhibited GSIS and rendered KCl-stimulated secretion resistant to DHPs but sensitive to ω-agatoxin IVA, while Cav1.2/II-III cells showed no difference from untransfected controls [1]. In complementary work, Cav1.3 was also found to be preferentially coupled to GLP-1 potentiation of GSIS via a mechanism requiring intact intracellular Ca2+ stores, PKA and PKC activity, and ERK1/2 activation, while Cav1.2/DHPi channels failed to support full GLP-1 potentiation [2].

insulin secretion pancreatic beta-cells diabetes research glucose-stimulated insulin secretion

Splice Variant Diversity: rCACN4A and rCACN4B Exhibit Structural and Functional Divergence Unique to CACN4

The rat CACN4 gene produces at least two functionally distinct splice variants: rCACN4A (2203 amino acids, the rat homolog of human CACN4) and rCACN4B (lacking 535 amino acids in the carboxyl-terminal region, including the IQ motif for calmodulin binding), generated by alternative splicing [1]. Both variants form functional L-type VDCC currents when co-expressed with the β2 subunit in CHO cells, but the absence of the C-terminal domain in rCACN4B abrogates Ca2+-dependent inactivation [2]. Additional variations exist in the intracellular loop between repeats I and II and in the extracellular region between S3 and S4 of repeat IV, all detected in native pancreatic islet mRNA [1]. This splice diversity is not observed in the closely related CACNA1C (Cav1.2) gene to the same functional extent, and it provides tissue-specific fine-tuning of channel properties.

alternative splicing CACNA1D C-terminal diversity calcium channel isoforms

High-Impact Application Scenarios for CACN4/Cav1.3-Specific Research Products


Pancreatic β-Cell Insulin Secretion Studies: Glucose-Dependent Coupling Assays

For researchers investigating the molecular mechanism of glucose-stimulated insulin secretion (GSIS) and incretin potentiation, Cav1.3-specific reagents are essential. The evidence demonstrates that Cav1.3, not Cav1.2, is preferentially coupled to GSIS in INS-1 β-cells [1] and mediates full GLP-1 potentiation of insulin secretion via PKA, PKC, and ERK1/2 pathways [2]. Generic L-type blockers such as nifedipine inhibit both isoforms but leave a significant Cav1.3-mediated component unblocked at standard concentrations (IC50 289 nM for Cav1.3 vs. 101 nM for Cav1.2) [3]. Researchers should use Cav1.3-selective antibodies, siRNA/shRNA constructs validated against both long (rCACN4A) and short (rCACN4B) splice variants, or the PrEST antigen (Sigma APREST86476) as blocking controls to ensure isoform-specific detection.

Cardiac Pacemaking and Sinoatrial Node Electrophysiology

In sinoatrial node function studies, Cav1.3 and Cav1.2 serve distinct roles that cannot be dissected with generic L-type pharmacology. Cav1.3 undergoes voltage-dependent facilitation (VDF), colocalizes with ryanodine receptors in sarcomeric structures, and inactivates more slowly than Cav1.2, properties essential for SAN pacemaking and recovery from pauses [4]. Cav1.3−/− mice show significant sinus bradycardia with prolonged PR interval [5]. The calciseptine resistance of Cav1.3 provides a clean pharmacological separation strategy: calciseptine eliminates Cav1.2 currents while preserving Cav1.3, enabling functional dissection in native SAN myocytes [6]. Cav1.3-specific antibodies validated for immunohistochemistry (e.g., Sigma HPA020215) that do not cross-react with Cav1.2 are critical for subcellular localization studies.

Neurodevelopmental Disorder Modelling: CACNA1D Gain-of-Function Mutations

De novo gain-of-function variants in CACNA1D (encoding Cav1.3) cause a multifaceted syndrome encompassing autism spectrum disorder, developmental delay, epilepsy, primary aldosteronism, and hyperinsulinemic hypoglycemia [7]. These mutations enhance Cav1.3 channel activity through distinct biophysical mechanisms (e.g., shifted activation voltage-dependence, slowed inactivation) differing from CACNA1C (Timothy syndrome) mutations [7]. Cav1.3-specific recombinant proteins and expression constructs are required to characterize the functional impact of individual patient-derived mutations in heterologous systems. Isradipine, which shows differential sensitivity between Cav1.3 and Cav1.2 [3], is under investigation as a potential therapy, making isoform-specific pharmacological assays critical for drug development and personalized medicine approaches.

Aldosterone Secretion and Primary Hyperaldosteronism Research

Cav1.3 is a critical regulator of aldosterone secretion from adrenal glomerulosa cells, and somatic gain-of-function mutations in CACNA1D are a major cause of primary aldosteronism [7]. Selective Cav1.3 blockade has been proposed as a novel therapeutic strategy for primary hyperaldosteronism that could avoid the vascular side effects of conventional Cav1.2-predominant DHP blockers [6]. Researchers in this field require Cav1.3-specific antibodies, recombinant proteins, and pharmacological tools (calciseptine to eliminate Cav1.2 signal, or Cav1.3/DHPi mutant constructs) to study aldosterone regulation without confounding Cav1.2 effects. The 2.9-fold lower nifedipine sensitivity of Cav1.3 versus Cav1.2 means that standard DHP concentrations used in cardiovascular research may be inadequate for complete Cav1.3 block in adrenal studies.

Quote Request

Request a Quote for CACN4 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.